N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5OS/c22-15-6-7-17(16(23)10-15)25-20(29)12-30-21-9-8-19(26-27-21)28-11-18(24-13-28)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFDCLOZGAKQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound with a complex molecular structure and significant potential in medicinal chemistry, particularly in the context of cancer therapy and antiviral activity. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251674-60-8 |
| Molecular Formula | C21H15F2N5OS |
| Molecular Weight | 423.4 g/mol |
The compound exhibits its biological activity primarily through interactions with specific cellular targets:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism is similar to that of established anticancer agents like nocodazole .
- Antiviral Activity : The compound has shown promise as an inhibitor of HIV integrase, a critical enzyme for viral replication. This suggests potential applications in the treatment of HIV/AIDS .
Anticancer Efficacy
Recent studies have evaluated the efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), HeLa (cervical cancer), MDA-MB-468 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.80 |
| HeLa | 0.90 |
| MDA-MB-468 | 1.00 |
These results indicate that the compound exhibits submicromolar potency against these cancer cell lines, suggesting a strong potential for further development as an anticancer agent .
Antiviral Activity
In vitro assays have demonstrated that this compound can inhibit HIV integrase activity with an IC50 value in the low micromolar range. This positions it as a candidate for further exploration in antiviral therapies .
Case Study 1: Cancer Treatment
A recent study published in MDPI explored the effects of various imidazole derivatives on cancer cell lines. Among these, this compound was highlighted for its ability to disrupt microtubule dynamics and induce apoptosis in treated cells .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of similar compounds against HIV. The findings indicated that modifications to the imidazole ring could enhance antiviral activity, suggesting that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-y)thio)acetamide could be optimized further for improved efficacy against viral targets .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the field of oncology . Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, related compounds have shown substantial growth inhibition percentages against various cancer cell lines, such as SNB-19 and OVCAR-8, suggesting that N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide may possess similar efficacy against specific cancers .
Biochemical Probes
The compound's ability to interact with specific proteins makes it a valuable tool as a biochemical probe . It can be used to study protein functions and interactions in cellular processes, especially those involving enzyme inhibition or receptor modulation. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory potential of compounds containing imidazole and pyridazine moieties. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
These studies highlight the potential of compounds similar to this compound to contribute to therapeutic advancements.
Q & A
Q. How can the purity and structural integrity of N-(2,4-difluorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide be verified during synthesis?
- Methodological Answer: Purity and structural confirmation require a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and carbon (¹³C) environments to confirm substituent positions and connectivity. For example, the thioether linkage (C-S) produces distinct shifts at ~2.8–3.5 ppm (¹H) and 35–45 ppm (¹³C) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) and detect isotopic patterns consistent with fluorine and sulfur atoms .
- Infrared (IR) Spectroscopy: Identify functional groups like amide C=O (~1650–1700 cm⁻¹) and aromatic C-F (~1200–1250 cm⁻¹) .
Cross-validation of data across these methods ensures structural accuracy and purity ≥95%.
Q. What methodologies are recommended for analyzing the compound's stability under varying pH and temperature conditions?
- Methodological Answer: Stability studies should include:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating the sample at 10°C/min up to 300°C under nitrogen. A sharp mass loss indicates decomposition .
- pH-Solubility Profiling: Measure solubility in buffers (pH 1–12) using shake-flask methods. Fluorine substituents may enhance stability in acidic conditions due to electron-withdrawing effects .
Advanced Research Questions
Q. What are the optimal reaction conditions for synthesizing the pyridazine-thioacetamide core structure?
- Methodological Answer: Key steps include:
- Thioether Formation: React 6-chloropyridazine derivatives with thioacetic acid derivatives in anhydrous DMF at 80–100°C for 12 hours, using triethylamine (TEA) as a base to deprotonate thiols .
- Imidazole Coupling: Employ Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling to attach the 4-phenylimidazole moiety. Optimal yields (70–85%) are achieved with Pd(OAc)₂/Xantphos catalysts in toluene at 110°C .
- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to remove Pd residues .
Q. How can contradictory spectroscopic data between theoretical predictions and experimental results be resolved?
- Methodological Answer: Address discrepancies through:
- Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR chemical shifts and compare with experimental data. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy .
- Variable Temperature NMR: Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., rotational barriers in the imidazole ring) that may obscure signals .
- X-ray Crystallography: Resolve ambiguous connectivity by obtaining single-crystal structures. Fluorine atoms often exhibit strong anomalous scattering, aiding in phase determination .
Q. What strategies are effective for modifying the imidazole ring to enhance biological activity while maintaining solubility?
- Methodological Answer:
- Substituent Engineering: Introduce polar groups (e.g., -OH, -NH₂) at the 4-position of the imidazole to improve water solubility. Protect reactive groups with tert-butyloxycarbonyl (Boc) during synthesis to prevent side reactions .
- Bioisosteric Replacement: Replace the phenyl group with pyridyl or morpholine rings to balance lipophilicity (logP) and target affinity. Test analogs in enzyme inhibition assays (e.g., COX-1/2) to validate activity .
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance crystallinity and solubility. Characterize salt forms via PXRD to confirm phase purity .
Q. How does the electronic effect of fluorine substituents influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer:
- Activation of Aromatic Rings: The electron-withdrawing nature of fluorine at the 2- and 4-positions on the phenyl ring increases electrophilicity, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols. Kinetic studies show rate acceleration by 3–5× compared to non-fluorinated analogs .
- Steric Considerations: Fluorine’s small atomic radius minimizes steric hindrance, allowing regioselective substitution at the 6-position of the pyridazine ring. Use ¹⁹F NMR to monitor reaction progress, as fluorine signals shift predictably upon substitution .
Q. What are the critical considerations when designing a multi-step synthesis pathway to minimize byproduct formation?
- Methodological Answer:
- Intermediate Stability: Protect labile groups (e.g., amides) with Boc or Fmoc during early steps. For example, introduce the acetamide group in the final step to prevent hydrolysis .
- Catalyst Screening: Test Pd, Cu, and Ni catalysts for cross-coupling steps. PdCl₂(PPh₃)₂ often provides higher yields (>80%) with fewer side products compared to CuI in Ullmann reactions .
- In-line Analytics: Use LC-MS after each step to detect byproducts early. Optimize quenching protocols (e.g., aqueous NaHCO₃ for acid reactions) to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
